molecular formula C11H12N6O B11726249 N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide

N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide

Katalognummer: B11726249
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: LFOSQNMLHWWKQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones It features a triazole ring, which is known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide typically involves the condensation of benzohydrazide with an appropriate aldehyde or ketone containing the triazole moiety. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the triazole ring.

Wissenschaftliche Forschungsanwendungen

N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole ring can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(1Z)-1-amino-2-(1H-1,2,3-triazol-1-yl)ethylidene]benzohydrazide
  • N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]cyclopropanecarbohydrazide

Uniqueness

N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide is unique due to its specific triazole ring structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H12N6O

Molekulargewicht

244.25 g/mol

IUPAC-Name

N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide

InChI

InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18)

InChI-Schlüssel

LFOSQNMLHWWKQO-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)N/N=C(\CN2C=NC=N2)/N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.